molecular formula C14H15BrN2O3 B11005151 4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid

4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid

Cat. No.: B11005151
M. Wt: 339.18 g/mol
InChI Key: MZWVJYYNMDPCID-UHFFFAOYSA-N
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Description

4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a brominated indole moiety, which is significant due to its potential biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid typically involves the following steps:

    Bromination of Indole: The starting material, indole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 4-bromoindole.

    Acetylation: The 4-bromoindole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form 4-bromo-1H-indol-1-yl acetate.

    Amidation: The acetylated product is reacted with butanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the acetyl and carboxyl groups.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets. The brominated indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can enhance the compound’s ability to interact with biological targets, potentially leading to more potent effects compared to its analogues.

Properties

Molecular Formula

C14H15BrN2O3

Molecular Weight

339.18 g/mol

IUPAC Name

4-[[2-(4-bromoindol-1-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C14H15BrN2O3/c15-11-3-1-4-12-10(11)6-8-17(12)9-13(18)16-7-2-5-14(19)20/h1,3-4,6,8H,2,5,7,9H2,(H,16,18)(H,19,20)

InChI Key

MZWVJYYNMDPCID-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCCCC(=O)O)C(=C1)Br

Origin of Product

United States

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